molecular formula C5H11NO3 B13567088 methyl N-(3-hydroxypropyl)carbamate

methyl N-(3-hydroxypropyl)carbamate

Cat. No.: B13567088
M. Wt: 133.15 g/mol
InChI Key: BNFYNWDBSWYDRD-UHFFFAOYSA-N
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Description

Methyl N-(3-hydroxypropyl)carbamate is a carbamate ester that has gained attention in various fields of research and industry due to its unique physical and chemical properties. This compound is known for its versatility and reliability in different applications, making it a valuable substance in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(3-hydroxypropyl)carbamate can be synthesized through various methods. One common approach involves the reaction of methyl carbamate with 3-chloropropanol under basic conditions. Another method includes the reaction of methyl isocyanate with 3-hydroxypropylamine . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain consistent quality. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include carbonyl compounds, primary amines, and substituted carbamates. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Methyl N-(3-hydroxypropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: This compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which methyl N-(3-hydroxypropyl)carbamate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions . The compound’s ability to penetrate cell membranes and its stability in biological environments make it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl N-(3-hydroxypropyl)carbamate include:

  • Methyl carbamate
  • Ethyl N-(3-hydroxypropyl)carbamate
  • tert-Butyl N-(3-hydroxypropyl)carbamate

Uniqueness

This compound stands out due to its specific hydroxyl group, which provides unique reactivity and solubility properties. This makes it particularly useful in applications where other carbamates might not be as effective .

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl N-(3-hydroxypropyl)carbamate

InChI

InChI=1S/C5H11NO3/c1-9-5(8)6-3-2-4-7/h7H,2-4H2,1H3,(H,6,8)

InChI Key

BNFYNWDBSWYDRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCCO

Origin of Product

United States

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